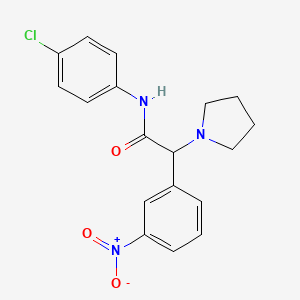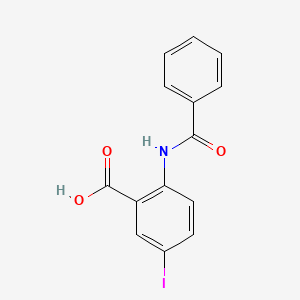
N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a chlorophenyl group, a nitrophenyl group, and a pyrrolidinyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Introduction of the chlorine atom to the phenyl ring.
Amidation: Formation of the acetamide linkage.
Pyrrolidinylation: Introduction of the pyrrolidinyl group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and acetic anhydride for amidation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce new functional groups to the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a candidate for drug development.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-2-(3-nitrophenyl)acetamide: Lacks the pyrrolidinyl group.
N-(4-chlorophenyl)-2-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide: Has an amino group instead of a nitro group.
N-(4-bromophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide: Has a bromine atom instead of chlorine.
Uniqueness
The presence of the pyrrolidinyl group in N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide may confer unique properties, such as increased binding affinity to certain targets or altered chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C18H18ClN3O3 |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-(3-nitrophenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C18H18ClN3O3/c19-14-6-8-15(9-7-14)20-18(23)17(21-10-1-2-11-21)13-4-3-5-16(12-13)22(24)25/h3-9,12,17H,1-2,10-11H2,(H,20,23) |
Clave InChI |
VKRIZZKYOXPAMH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,9-Diphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione](/img/structure/B12451426.png)

![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451429.png)
![2-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12451432.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide](/img/structure/B12451434.png)
![2-Imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B12451437.png)
![(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol](/img/structure/B12451445.png)

![2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B12451453.png)
![2-(2-methylphenoxy)-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}acetamide](/img/structure/B12451464.png)
![5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12451472.png)
![N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide](/img/structure/B12451480.png)
![[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12451484.png)
